(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
CAS No.: 1932018-83-1
Cat. No.: VC11678598
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932018-83-1 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (3R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
| Standard InChI Key | WZZGWPOKJCVJGU-HTQZYQBOSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
| SMILES | CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring with two stereogenic centers at positions 3 and 5, both in the R configuration. The Boc group [(tert-butoxy)carbonyl] is attached to the nitrogen atom, while a methyl group and carboxylic acid moiety occupy the 5- and 3-positions, respectively . This arrangement is critical for its reactivity and compatibility with peptide coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1932018-83-1 |
| Molecular Formula | C11H19NO4 |
| Molar Mass | 229.27 g/mol |
| IUPAC Name | (3R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| SMILES | CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
| InChI Key | WZZGWPOKJCVJGU-HTQZYQBOSA-N |
The Boc group serves as a temporary protecting agent for the amine, allowing selective deprotection under acidic conditions without disturbing other functional groups .
Stereochemical Significance
The (3R,5R) configuration ensures spatial alignment critical for interactions with biological targets. For example, in the synthesis of CCR4 antagonists, this stereochemistry enhances binding affinity to chemokine receptors by mimicking natural ligand conformations . Nuclear magnetic resonance (NMR) studies confirm the rigidity of the pyrrolidine ring, which stabilizes transition states during nucleophilic substitutions .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via a multi-step process involving:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
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Methyl Group Introduction: Alkylation at the 5-position using methyl iodide or similar reagents.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | γ-Aminobutyric acid, NaHCO₃ | 75% |
| 2 | Boc₂O, CH₂Cl₂, 0°C to RT | 85% |
| 3 | CH₃I, K₂CO₃, DMF | 70% |
Deprotection and Functionalization
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for further coupling . The carboxylic acid at C3 participates in amide bond formation via activation with carbodiimides (e.g., EDC/HOBt) .
Applications in Pharmaceutical Development
CCR4 Antagonist Synthesis
In a landmark study, this compound was used to synthesize a potent CCR4 antagonist (Figure 1). The pyrrolidine core provided conformational restraint, improving selectivity over related receptors like CCR5. The final molecule demonstrated nanomolar inhibition (IC₅₀ = 12 nM) in Treg cell migration assays .
Peptidomimetic Design
The compound’s rigidity makes it ideal for peptidomimetics. For instance, replacing proline in angiotensin-converting enzyme (ACE) inhibitors with this scaffold increased metabolic stability by 30% in rodent models.
Research Advancements and Case Studies
Asymmetric Catalysis
A 2024 study utilized the compound as a chiral auxiliary in Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) >99% for β-amino alcohol production . The methyl group at C5 was found to sterically hinder undesired diastereomers.
Solid-Phase Synthesis
Functionalization with Wang resin enabled automated synthesis of pyrrolidine-containing macrocycles, accelerating drug discovery for hepatitis C protease inhibitors .
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